Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. Unsubstituted DMAPA
The introduction of a 2-methoxyethyl group onto the secondary amine of DMAPA (CAS 109-55-7) markedly alters the compound's physicochemical profile. The target compound (MW 160.26 g/mol) is substantially larger than DMAPA (MW 102.18 g/mol), and its computed XLogP3-AA value (0) indicates greater lipophilicity compared to DMAPA (XLogP3-AA = -0.3) [1][2]. Furthermore, it possesses three hydrogen-bond acceptors versus two for DMAPA, while maintaining only one hydrogen-bond donor [1][2]. These differences influence membrane permeability, solubility, and target engagement in biological applications.
| Evidence Dimension | Molecular weight, lipophilicity, and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW: 160.26 g/mol; XLogP3-AA: 0; H-Bond Acceptors: 3; H-Bond Donors: 1 |
| Comparator Or Baseline | DMAPA (CAS 109-55-7): MW: 102.18 g/mol; XLogP3-AA: -0.3; H-Bond Acceptors: 2; H-Bond Donors: 1 |
| Quantified Difference | ΔMW = +58.08 g/mol; ΔXLogP3-AA = +0.3; ΔHBA = +1 |
| Conditions | Computed properties (PubChem 2025 release) |
Why This Matters
Increased lipophilicity and an additional hydrogen-bond acceptor site can significantly improve membrane permeation and modulate binding interactions in pharmacological contexts, making the compound a more suitable scaffold for lead optimization than DMAPA.
- [1] PubChem. Compound Summary for CID 3019741: N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine. National Library of Medicine, 2025. View Source
- [2] PubChem. Compound Summary for CID 7993: N,N-Dimethyl-1,3-propanediamine. National Library of Medicine, 2025. View Source
